![molecular formula C19H13ClN4O2 B5548242 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide
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Overview
Description
- This compound is a type of Schiff base, synthesized by the condensation reaction of specific aldehydes and hydrazides.
Synthesis Analysis
- Synthesized via condensation reactions involving aldehydes and hydrazides in a methanol solution, as detailed in studies like that by Li Jia-ming (2009) (Li Jia-ming, 2009).
Molecular Structure Analysis
- Characterized using techniques such as 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis. The structure tends to belong to the orthorhombic space group with specific cell parameters and angles, as found in the study by Li Jia-ming (2009) (Li Jia-ming, 2009).
Chemical Reactions and Properties
- These compounds often form one-dimensional infinite chain structures via hydrogen bonding, as indicated in the same study by Li Jia-ming (2009) (Li Jia-ming, 2009).
Scientific Research Applications
Nonlinear Optical Properties
Hydrazones, including derivatives similar to N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide, have been studied for their nonlinear optical properties. Research demonstrated that these compounds exhibit two-photon absorption, making them potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Chemosensor Applications
Certain hydrazides function as chemosensors. For example, a study described the use of a hydrazide derivative as a dual-functional chemosensor for detecting Al³⁺ and Cu²⁺ ions, showcasing the potential of similar compounds in spectrophotometric sensing applications (Yang et al., 2015).
Corrosion Inhibition
Acetohydrazides, closely related to the chemical , have been evaluated as corrosion inhibitors for mild steel in acidic media. Such compounds have demonstrated effectiveness in protecting metal surfaces, acting as mixed-type inhibitors (Yadav et al., 2015).
Fluorescence Sensing
Quinoline-containing hydrazides have been used as off-on fluorescence sensors, showing high selectivity towards Zn²⁺ in aqueous media. This indicates the potential of similar compounds for use in fluorescent probes for intracellular metal ion detection (Wu et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-19-15(9-13-5-1-3-7-16(13)23-19)11-22-24-18(25)12-26-17-8-4-2-6-14(17)10-21/h1-9,11H,12H2,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXJDLZSPFUZOP-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-cyanophenoxy)acetamide |
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